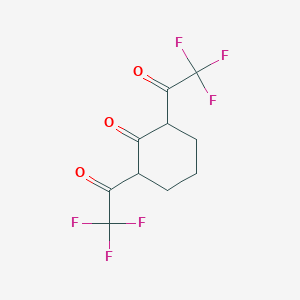

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

Description

Properties

IUPAC Name |

2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMWVJKEILRZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, a fluorinated β-triketone with significant potential in medicinal chemistry and materials science. The introduction of two trifluoroacetyl groups onto the cyclohexanone scaffold imparts unique physicochemical properties, including enhanced electrophilicity, acidity, and potential for strong intermolecular interactions. This guide details the theoretical synthetic pathways, focusing on the Claisen condensation, and elucidates the mechanistic principles governing the reaction. Furthermore, it explores the expected spectroscopic characteristics, keto-enol tautomerism, and potential applications of this compound as a versatile building block in the synthesis of novel therapeutic agents and advanced materials.

Introduction

Fluorinated organic compounds have garnered substantial interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is a prime example of a highly functionalized fluorinated building block. Its structure, featuring a central cyclohexanone ring flanked by two trifluoroacetyl moieties, presents a trifecta of reactive sites: the central ketone and two 1,3-diketone systems. This arrangement suggests a rich and varied chemical reactivity, making it a valuable precursor for the synthesis of complex heterocyclic systems and coordination complexes. This guide serves as a senior application scientist's perspective on the synthesis, properties, and potential utility of this intriguing molecule.

Synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

The primary and most logical route for the synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is a double Claisen condensation between cyclohexanone and a suitable trifluoroacetylating agent, such as a trifluoroacetate ester.

Core Synthetic Pathway: The Double Claisen Condensation

The Claisen condensation is a robust carbon-carbon bond-forming reaction between a ketone (or another ester) and an ester in the presence of a strong base.[1][2] In this case, the enolizable protons on the α-carbons of cyclohexanone are sequentially removed by a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetate ester.

Reaction Scheme:

Caption: General scheme for the double Claisen condensation synthesis.

Mechanistic Insights

The reaction proceeds in a stepwise manner. The first trifluoroacetylation occurs at one of the α-carbons, followed by a second acylation at the other α-carbon.

Step-by-Step Mechanism:

-

Enolate Formation (First Acylation): A strong base, such as sodium ethoxide (NaOEt), deprotonates an α-carbon of cyclohexanone to form a resonance-stabilized enolate.[3][4]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an ethoxide leaving group to yield 2-(2,2,2-trifluoroacetyl)cyclohexanone.

-

Deprotonation: The resulting β-diketone is highly acidic and is deprotonated by the base, driving the equilibrium towards the product.

-

Enolate Formation (Second Acylation): A second equivalent of base removes a proton from the other α-carbon of the mono-acylated intermediate.

-

Second Nucleophilic Attack and Elimination: The newly formed enolate attacks another molecule of ethyl trifluoroacetate, and subsequent elimination of ethoxide yields the di-acylated product.

-

Final Deprotonation and Protonation: The final product is deprotonated by the base. An acidic workup is then required to protonate the resulting enolate and isolate the neutral 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone.

Caption: Stepwise mechanism of the double Claisen condensation.

Proposed Experimental Protocol

Materials:

-

Cyclohexanone

-

Methyl trifluoroacetate or Ethyl trifluoroacetate

-

Sodium methoxide or Sodium ethoxide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

3M Sulfuric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous diethyl ether (or THF).

-

Slowly add at least 2.2 equivalents of sodium methoxide to the solvent with stirring.

-

Add at least 2.2 equivalents of methyl trifluoroacetate dropwise to the suspension.

-

After stirring for 5-10 minutes, add 1 equivalent of cyclohexanone dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid residue in 3M sulfuric acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical Properties

The introduction of two trifluoroacetyl groups is expected to significantly influence the properties of the cyclohexanone core.

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈F₆O₃ | Based on structure |

| Molecular Weight | 290.16 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | Increased molecular weight and potential for intermolecular interactions |

| Solubility | Soluble in polar organic solvents | Presence of polar carbonyl groups |

| Acidity | Significantly acidic | The α-protons are flanked by three electron-withdrawing carbonyl groups, leading to a highly stabilized conjugate base. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to be complex due to the presence of diastereomers and potential keto-enol tautomerism. Signals for the methine protons at the 2 and 6 positions would likely appear as multiplets. The methylene protons of the cyclohexanone ring would also exhibit complex splitting patterns.

-

¹³C NMR: The spectrum should show distinct signals for the three carbonyl carbons, with the trifluoroacetyl carbonyls at a different chemical shift than the cyclohexanone carbonyl. The CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups is expected.

-

IR Spectroscopy: Strong absorption bands characteristic of C=O stretching will be prominent. The ketone and the diketone carbonyls will likely have slightly different frequencies. If the enol form is present, a broad O-H stretch and a C=C stretch will also be observed.

-

Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns, such as the loss of a trifluoroacetyl group.

Keto-Enol Tautomerism

β-Diketones, such as the trifluoroacetyl moieties in the target molecule, are known to exist in equilibrium with their enol tautomers.[5][6] The presence of the strongly electron-withdrawing trifluoroacetyl group is expected to heavily favor the enol form due to the formation of a stable intramolecular hydrogen bond and the increased acidity of the enolic proton.[6] For 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, multiple enol forms are possible.

Caption: Possible keto-enol tautomers of the target molecule.

Potential Applications in Drug Development and Research

While specific applications for 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone are not yet widely reported, its structural features suggest several promising avenues for research and development.

-

Synthesis of Heterocyclic Compounds: The 1,3-diketone moieties can serve as precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Metal Chelating Agents: The β-diketone functionality is an excellent chelator for metal ions. This property could be exploited in the design of metal-based drugs or catalysts.

-

Enzyme Inhibitors: The electrophilic nature of the carbonyl carbons, enhanced by the trifluoromethyl groups, makes this molecule a potential candidate for covalent inhibition of enzymes, particularly those with nucleophilic residues in their active sites.

-

Probes for Chemical Biology: The unique spectroscopic properties of the trifluoromethyl group (¹⁹F NMR) could allow this molecule to be used as a reporter in chemical biology studies.

Conclusion

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is a highly functionalized molecule with significant untapped potential. While a detailed synthetic protocol and full characterization are yet to be published, this guide provides a solid theoretical framework for its synthesis via a double Claisen condensation. The predicted physicochemical and spectroscopic properties, along with the likely prevalence of the enol tautomer, suggest a rich and diverse reactivity. For researchers in drug discovery and materials science, this compound represents a versatile and promising building block for the creation of novel and functional molecules. Further research into the synthesis, characterization, and reactivity of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is warranted and is expected to yield exciting new discoveries.

References

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

-

Willson Research Group. (2019, April 9). The Claisen Condensation. Retrieved from [Link]

-

Oregon State University. (n.d.). Keto/Enol Tautomerization. Retrieved from [Link]

Sources

- 1. Question: The major product formed in the following reaction is: Cyclohe.. [askfilo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Synthetic Curcuminoid Analog, (2 E,6 E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone, Ameliorates Impaired Wound Healing in Streptozotocin-Induced Diabetic Mice by Increasing miR-146a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Synthetic Curcuminoid Analog, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone, Ameliorates Impaired Wound Healing in Streptozotocin-Induced Diabetic Mice by Increasing miR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

Abstract: This technical guide provides a comprehensive examination of the synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl groups. The core of this guide is a detailed exploration of the reaction mechanism, grounded in the principles of the Claisen condensation. We will dissect the causality behind experimental choices, present a robust, self-validating protocol, and provide visualizations to clarify complex transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this synthetic process.

Introduction: The Significance of Fluorinated β-Diketones

The introduction of trifluoromethyl (CF3) groups into organic molecules can profoundly alter their physical, chemical, and biological properties. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and modified binding affinities, making trifluoromethylated compounds highly valuable in drug discovery and development. 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, a fluorinated β-triketone, is a versatile building block for the synthesis of various heterocyclic compounds and coordination complexes. Its synthesis, while conceptually straightforward, requires a nuanced understanding of reaction conditions to achieve optimal yields and purity.

The primary synthetic route to this and similar β-dicarbonyl compounds is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound in the presence of a strong base.[1][2] This guide will focus on a specific application of this reaction: the acylation of cyclohexanone with a trifluoroacetylating agent.

The Core Mechanism: A Base-Mediated Acylation

The synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone from cyclohexanone proceeds via a double Claisen-type condensation. The overall transformation involves the acylation of both α-carbons of the cyclohexanone ring with trifluoroacetyl groups, typically derived from an activated form of trifluoroacetic acid, such as trifluoroacetic anhydride (TFAA).[3][4]

The reaction is catalyzed by a strong, non-nucleophilic base. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ketone but should not interfere with the reaction through nucleophilic attack on the carbonyl carbons.[1][2] Common bases for this type of reaction include sodium hydride (NaH) or lithium diisopropylamide (LDA).

The mechanism can be broken down into the following key steps:

-

Enolate Formation: A strong base abstracts an α-proton from cyclohexanone, forming a resonance-stabilized enolate anion. This is the rate-determining step, as the acidity of the α-protons in cyclohexanone is relatively low (pKa ≈ 17).[5]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride). This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a trifluoroacetate anion as the leaving group. This yields 2-(2,2,2-trifluoroacetyl)cyclohexanone.

-

Second Acylation: The process is repeated on the other side of the cyclohexanone ring. The presence of the first electron-withdrawing trifluoroacetyl group increases the acidity of the remaining α-proton, facilitating the second deprotonation and subsequent acylation to form the final product, 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone.

-

Acidic Workup: The reaction is quenched with an acid to neutralize any remaining base and protonate the enolate form of the product, yielding the final β-triketone.[6]

Keto-Enol Tautomerism in the Final Product

It is crucial to recognize that β-dicarbonyl compounds, such as the target molecule, exist in a tautomeric equilibrium between the keto and enol forms.[5][7] The presence of the strongly electron-withdrawing trifluoroacetyl groups significantly shifts this equilibrium towards the enol form.[8] This is due to the formation of a stable, intramolecular hydrogen bond within a six-membered ring and the stabilization of the enol tautomer through hyperconjugation.[8][9]

Caption: Keto-enol tautomerism of cyclohexanone.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Cyclohexanone | 98.14 | 1.0 g | 10.19 mmol | Freshly distilled |

| Sodium Hydride (60% in mineral oil) | 40.00 | 0.90 g | 22.42 mmol | Handle with care under inert atmosphere |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 4.71 g (3.16 mL) | 22.42 mmol | Corrosive and moisture-sensitive |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Dry over sodium/benzophenone |

| 1 M Hydrochloric Acid | - | 20 mL | - | For workup |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | - | - | - | For drying |

Step-by-Step Methodology

-

Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Dispersion of Base: Anhydrous THF (30 mL) is added to the flask via syringe, followed by the careful addition of sodium hydride (0.90 g, 22.42 mmol). The suspension is stirred at room temperature.

-

Addition of Ketone: Cyclohexanone (1.0 g, 10.19 mmol) dissolved in 10 mL of anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 15 minutes. The mixture is then stirred at room temperature for 1 hour to ensure complete enolate formation.

-

Acylation: Trifluoroacetic anhydride (4.71 g, 22.42 mmol) in 10 mL of anhydrous THF is added dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes. A color change and slight exotherm may be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of 1 M HCl (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone.

Caption: Experimental workflow for the synthesis.

Conclusion and Future Directions

The synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone via a double Claisen-type condensation is a robust and reproducible method. A thorough understanding of the reaction mechanism, particularly the role of the base and the keto-enol tautomerism of the product, is essential for successful synthesis. The protocol provided in this guide offers a reliable pathway to this valuable fluorinated building block.

Future research may focus on the development of asymmetric syntheses to yield chiral derivatives of this compound, which could have interesting applications in catalysis and medicinal chemistry. Furthermore, exploring alternative, more environmentally benign trifluoroacetylating agents could enhance the sustainability of this synthesis.

References

-

Wikipedia. Claisen condensation. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

Oregon State University. Keto/Enol Tautomerization. [Link]

-

OpenStax. 22.1 Keto–Enol Tautomerism - Organic Chemistry. [Link]

-

ResearchGate. C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride... [Link]

-

Wikipedia. Trifluoroacetic anhydride. [Link]

-

YouTube. Keto-Enol Tautomerism. [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 5. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone. As a complex β,δ-triketone featuring two strongly electron-withdrawing trifluoroacetyl groups, its structural characterization is non-trivial and dominated by keto-enol tautomerism. This document, intended for researchers in synthetic chemistry and drug development, moves beyond a simple data-listing approach. It delves into the causal chemical principles governing the molecule's structure in solution, predicts its NMR spectral features with detailed justifications, and provides robust experimental protocols for empirical validation. We will explore how the unique electronic environment dictates the tautomeric equilibrium and, consequently, the observable NMR signatures.

Introduction: The Structural Challenge

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is a molecule of significant interest due to the synthetic versatility of the β-dicarbonyl motif and the unique physicochemical properties conferred by trifluoromethyl groups, such as enhanced metabolic stability and lipophilicity in medicinal chemistry. Accurate structural elucidation is the bedrock of its application. While mass spectrometry can confirm its elemental composition, NMR spectroscopy is indispensable for defining its covalent structure and, crucially, its dominant form in solution.

The molecule's two trifluoroacetyl groups, flanking a central cyclohexanone ring, create a system prone to extensive keto-enol tautomerism. The powerful inductive effect of the -CF₃ groups dramatically increases the acidity of the adjacent methine protons, heavily favoring the formation of enol tautomers.[1][2] Understanding this equilibrium is not merely an academic exercise; it is fundamental to predicting the molecule's reactivity, intermolecular interactions, and ultimately, its function.

The Decisive Factor: Keto-Enol Tautomerism

Unlike simple ketones, β-dicarbonyl compounds exist as a dynamic equilibrium between the diketo form and one or more enol tautomers. For 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, the equilibrium is overwhelmingly shifted away from the tri-keto form due to two primary stabilizing forces in the enol states:

-

Intramolecular Hydrogen Bonding: The enol's hydroxyl proton forms a strong, six-membered hydrogen-bonded ring with the adjacent carbonyl oxygen, a highly stabilizing interaction.[2]

-

Conjugation and Electronic Effects: The formation of a C=C double bond creates a conjugated π-system (O=C-C=C-OH), which delocalizes electron density and enhances stability. The trifluoromethyl group further stabilizes the enol form.[1][3]

Studies on analogous cyclic trifluoromethylated diketones have shown that they exist almost exclusively as enol tautomers in nonpolar solvents.[3][4] Specifically for 2,6-bis(trifluoroacetyl) cyclohexanone, an equilibrium between a symmetric exocyclic dienol and an endocyclic keto-enol form has been reported, with the dienol being a major contributor.[4] For the purpose of this guide, we will predict the NMR spectra based on the highly stable and symmetric cross-conjugated dienol tautomer, which is expected to be the dominant species in common NMR solvents like deuteriochloroform (CDCl₃).

Figure 1: Tautomeric equilibrium of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone.

Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the dominant dienol tautomer. The numbering scheme used for assignment is shown below.

Figure 2: Atom labeling for the dominant dienol tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale & Field Insights |

| A | Enolic -OH | 14.0 - 16.0 | Singlet (broad) | - | The enolic protons are involved in very strong intramolecular hydrogen bonds, which dramatically deshields them, pushing their chemical shift far downfield. The signal is often broad due to chemical exchange. |

| B | H-4 (CH₂) | ~1.90 | Quintet | J ≈ 6.5 Hz | This central methylene group is coupled to the four equivalent protons at the C-3 and C-5 positions. Based on standard cyclohexanone derivatives, its chemical shift is in the typical aliphatic range.[5] |

| C | H-3, H-5 (2 x CH₂) | ~2.60 | Triplet | J ≈ 6.5 Hz | These protons are adjacent to the sp²-hybridized carbons of the enol system, which deshields them relative to the H-4 protons. They are coupled only to the two H-4 protons, resulting in a triplet. |

Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides critical information, particularly confirming the presence of the trifluoromethyl groups and the tautomeric state. Due to the molecule's symmetry, only five distinct carbon signals are expected. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Assigned Carbons | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling (JCF) | Rationale & Field Insights |

| C-1 (C=O) | ~195 | Singlet | - | The central ketone carbonyl is not directly coupled to fluorine and appears as a singlet in a typical chemical shift range for a cyclohexanone carbonyl.[6] |

| C-2, C-6 (C-OH) | ~178 | Quartet | ²JCF ≈ 30-35 Hz | These sp² carbons are part of the enol system. They are coupled to the three fluorine atoms on the adjacent carbon, resulting in a quartet with a characteristic two-bond coupling constant. |

| -CF₃ | ~118 | Quartet | ¹JCF ≈ 285-295 Hz | The trifluoromethyl carbon signal is split into a quartet by the three directly attached fluorine atoms. The one-bond C-F coupling constant is characteristically large.[7] |

| C-3, C-5 | ~30 | Singlet | - | These aliphatic carbons are too distant to show significant C-F coupling. |

| C-4 | ~22 | Singlet | - | This central aliphatic carbon is also not expected to show coupling to fluorine. |

Experimental Protocol: A Self-Validating Approach

To empirically verify the predicted spectral data, the following protocol is recommended. The choice of solvent is a critical experimental parameter, as it can influence the tautomeric equilibrium.

5.1. Materials and Instrumentation

-

Sample: 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone (>98% purity)

-

Solvent: Deuteriochloroform (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS).

-

Alternative Solvent: DMSO-d₆ (to probe solvent effects on tautomerism).

-

Instrumentation: NMR Spectrometer operating at a field strength of at least 400 MHz for ¹H.

5.2. Step-by-Step Sample Preparation

-

Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.

-

Using a calibrated pipette, add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Secure the cap and gently agitate the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

-

Insert the sample into the spectrometer's autosampler or manual probe.

5.3. NMR Data Acquisition

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow TMS peak linewidth.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~20 ppm (to ensure the downfield enolic proton is captured).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H. Acquiring overnight may be necessary for a high-quality spectrum.

-

5.4. Data Processing

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and pick all peaks.

Conclusion

The NMR characterization of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is a clear case where understanding fundamental chemical principles—namely keto-enol tautomerism—is paramount to spectral interpretation. The molecule is predicted to exist predominantly as a symmetric, cross-conjugated dienol, leading to simplified ¹H and ¹³C NMR spectra. Key diagnostic features include a significantly downfield and broad enolic proton signal in the ¹H spectrum, and two distinct quartets in the ¹³C spectrum corresponding to the -CF₃ carbon and the adjacent enolic carbon, arising from strong ¹JCF and ²JCF coupling, respectively. The provided experimental protocol offers a robust framework for obtaining high-quality data to validate this structural hypothesis.

References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reviews in Chemistry, 3, 1-12. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

Chemistry Online. (2022). Synthesis of 2-acetylcyclohexanone. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

-

Sloop, J. C., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

-

Semantic Scholar. (2014). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. [Link]

-

Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]

- 6. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

mass spectrometry analysis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, a highly fluorinated β-dicarbonyl compound. Recognizing the unique analytical challenges posed by its structure—including potential tautomerism, thermal lability, and complex fragmentation behavior—this document outlines tailored strategies for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the rationale behind ionization technique selection, provide detailed, field-tested protocols for sample preparation and instrument setup, and present predicted fragmentation pathways to aid in spectral interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for the characterization and quantification of this and structurally related molecules.

Introduction to the Analyte and its Challenges

Overview of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone (CAS 672956-75-1) is a complex cyclic ketone with the molecular formula C₁₀H₈F₆O₃ and a molecular weight of 290.16 g/mol .[1][2] Its structure is characterized by a central cyclohexanone ring substituted with two trifluoroacetyl groups at the 2 and 6 positions. The presence of two electron-withdrawing trifluoroacetyl groups and the acidic α-protons of the β-dicarbonyl system endows the molecule with unique chemical properties, making it a valuable building block in organic synthesis and a potent chelating agent.

Core Analytical Hurdles

The mass spectrometric analysis of this compound is non-trivial due to several inherent structural features:

-

High Fluorination: Highly fluorinated compounds can exhibit unusual behavior in mass spectrometry. Electron Ionization (EI) may lead to extensive fragmentation, often resulting in a weak or entirely absent molecular ion peak, which complicates molecular weight confirmation.[3][4][5]

-

Keto-Enol Tautomerism: As a β-diketone, the analyte can exist in equilibrium between its diketo and various enol forms. These tautomers may have different chromatographic behaviors and fragmentation patterns, potentially complicating analysis if not properly resolved or considered.[6]

-

Thermal Stability: The presence of multiple functional groups may render the molecule susceptible to thermal degradation in a hot GC injector, necessitating careful optimization of chromatographic conditions.

Selecting the Optimal Ionization Strategy

The choice of ionization method is the most critical parameter in developing a successful mass spectrometry assay. The primary decision lies between "hard" ionization techniques, which induce significant fragmentation, and "soft" techniques, which primarily generate intact molecular ions.

Electron Ionization (EI) for GC-MS

Electron Ionization is a classic, high-energy technique that fragments molecules in a reproducible manner, providing a characteristic "fingerprint" for structural elucidation.[7]

-

Expertise & Rationale: EI is the method of choice when the primary goal is structural confirmation and the analyte is sufficiently volatile and thermally stable. The resulting fragmentation pattern can reveal key structural motifs, such as the cyclohexanone ring and the trifluoroacetyl groups. However, for fluorinated compounds, the molecular ion may be very weak.[3][4]

-

Trustworthiness: EI libraries are extensive, but a custom compound like this will require de novo interpretation. The self-validating nature of an EI protocol comes from the consistency of the fragmentation pattern across analyses, confirming the molecule's identity.

Electrospray Ionization (ESI) for LC-MS

Electrospray Ionization is a soft ionization technique that generates ions from a liquid solution, making it ideal for compounds that are less volatile, thermally labile, or for which molecular weight confirmation is paramount.[8][9]

-

Expertise & Rationale: ESI is the preferred technique for this analyte, especially for quantitative studies. The acidic protons of the β-dicarbonyl moiety make it an excellent candidate for negative-ion ESI, which should readily generate a stable [M-H]⁻ ion. This provides unambiguous molecular weight information. Tandem MS (MS/MS) can then be used to induce controlled fragmentation for structural confirmation and enhanced specificity.

-

Trustworthiness: An ESI method is validated by the consistent and high-abundance signal of the expected precursor ion (e.g., [M-H]⁻ at m/z 289.03) and the reproducible generation of specific product ions upon collision-induced dissociation (CID).

Experimental Design and Protocols

The following protocols provide robust starting points for method development. Optimization is essential based on the specific instrumentation and analytical goals.

General Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone and dissolve it in 1 mL of methanol or acetonitrile.

-

Working Solutions: Perform serial dilutions from the stock solution using the appropriate solvent to create a calibration curve or for direct analysis. For LC-MS, the final dilution should be made in the initial mobile phase composition (e.g., 50:50 methanol:water). For GC-MS, dilute in a volatile solvent like ethyl acetate.

-

Filtration: Filter all final solutions through a 0.22 µm syringe filter (PTFE or other appropriate material) before injection to prevent instrument contamination.

GC-MS Analysis Workflow

This workflow is designed to maximize the chances of observing both the molecular ion and key structural fragments.

Caption: GC-MS experimental workflow.

Table 1: Suggested GC-MS Starting Parameters

| Parameter | Recommended Setting | Rationale |

| Injector | 250°C, Splitless | Balances volatilization with minimizing potential thermal degradation. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert and provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A standard, low-polarity column suitable for a wide range of semi-volatile compounds. |

| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation and ensures the compound elutes in a reasonable time. |

| Ion Source Temp. | 230°C | Standard temperature for EI sources. |

| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns and comparison with libraries. |

| Mass Range | m/z 40 - 350 | Covers the expected mass of the molecular ion and key fragments. |

LC-MS/MS Analysis Workflow

This workflow is optimized for sensitive detection and quantification using negative ion ESI.

Caption: LC-MS/MS experimental workflow.

Table 2: Suggested LC-MS/MS Starting Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 50 mm x 2.1 mm ID, 2.6 µm particle size | Provides excellent retention and peak shape for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard acidic mobile phase to promote good chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 min, hold 2 min | A standard gradient to ensure elution and column cleaning. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode | The acidic nature of the β-diketone strongly favors deprotonation to [M-H]⁻. |

| Capillary Voltage | -3.5 kV | Typical voltage for negative mode ESI. |

| Gas Temp / Flow | 325°C / 10 L/min | Facilitates efficient desolvation of the ESI droplets. |

| Precursor Ion | m/z 289.03 | Corresponds to the [M-H]⁻ ion of the analyte. |

| Collision Energy | 10-30 eV (Optimize) | Energy required to fragment the precursor ion; must be optimized empirically to maximize product ion signal. |

Mass Spectral Interpretation and Data Analysis

Understanding the likely fragmentation pathways is crucial for interpreting the resulting mass spectra.

Predicted EI Fragmentation Pathway

Under high-energy EI, the molecular ion (m/z 290) is expected to be unstable. Fragmentation will likely proceed through α-cleavage and cleavage of the cyclohexanone ring itself.[10][11][12]

Caption: Proposed ESI-MS/MS fragmentation pathways.

Key transitions for a Multiple Reaction Monitoring (MRM) method:

-

Precursor Ion: m/z 289.03 [M-H]⁻

-

Potential Product Ions:

-

m/z 220: Corresponding to the loss of a trifluoromethyl radical.

-

m/z 192: A potential loss of a neutral trifluoroacetyl group with rearrangement.

-

Further fragmentation of these primary products can yield other ions for additional monitoring channels.

-

Summary of Key Ions

Table 3: Predicted Key m/z Values for Analysis

| Ionization Mode | Ion Type | Predicted m/z | Identity/Origin |

| EI (GC-MS) | Molecular Ion | 290.04 | [M]⁺˙ |

| Fragment | 221.04 | [M - CF₃]⁺ | |

| Fragment | 193.05 | [M - COCF₃]⁺ | |

| Fragment | 97.00 | [CF₃CO]⁺ | |

| Fragment | 69.00 | [CF₃]⁺ | |

| Fragment | 55.02 | [C₃H₃O]⁺ (from ring fragmentation) | |

| ESI (-) (LC-MS) | Precursor Ion | 289.03 | [M - H]⁻ |

| Product Ion | ~220 | Loss of CF₃ from precursor | |

| Product Ion | ~192 | Loss of trifluoroacetyl group from precursor | |

| ESI (+) (LC-MS) | Adduct Ion | 313.02 | [M + Na]⁺ |

Conclusion

The mass spectrometric analysis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone requires a methodical approach that accounts for its unique chemical structure. While GC-MS with Electron Ionization can provide valuable structural information through its fragmentation patterns, LC-MS/MS with Electrospray Ionization is recommended as the superior strategy for robust molecular weight confirmation and sensitive quantification. The use of negative ion ESI is particularly advantageous, leveraging the acidic nature of the β-dicarbonyl system to generate a strong [M-H]⁻ signal. The protocols and predicted fragmentation pathways detailed in this guide serve as a comprehensive starting point for developing and validating a rigorous analytical method for this challenging yet important molecule.

References

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 2370.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5).

- Osuolale, O., & Okoh, A. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers.

- Whitman College. (n.d.). GCMS Section 6.11.2: Fragmentation of Cyclic Ketones.

- Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry.

- Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-5.

- Zhang, M., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.

- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.

-

Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384-1390. Retrieved from [Link]

-

De Pauw, E. (1997). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Journal of the Chemical Society, Perkin Transactions 2, (4), 799-803. Retrieved from [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Retrieved from [Link]

- Emory University. (n.d.). Mass Spectrometry Ionization Methods.

-

Chemistry LibreTexts. (2023). Ionization Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Buy Online CAS Number 672956-75-1 - TRC - 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone | LGC Standards [lgcstandards.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GCMS Section 6.11.2 [people.whitman.edu]

- 12. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

chelating properties of fluorinated β-diketones

An In-depth Technical Guide to the Chelating Properties of Fluorinated β-Diketones

Authored by a Senior Application Scientist

Foreword: Beyond the Coordination Sphere

In the vast landscape of coordination chemistry, few ligands offer the versatility and tunable precision of β-diketones. Their ability to form stable, often volatile, and intensely colored or luminescent chelates with a vast array of metal ions has cemented their importance in fields ranging from analytical chemistry to materials science.[1][2] The strategic introduction of fluorine atoms onto the β-diketone backbone, however, elevates these molecules to a class of their own. This guide provides a deep dive into the world of fluorinated β-diketones, moving beyond a simple recitation of facts to explore the fundamental principles that govern their enhanced chelating properties and the practical applications that arise from them. We will dissect the "why" behind their utility—exploring how the unique electronic properties of fluorine fundamentally alter the acidity, stability, and functionality of these remarkable chelating agents.

The Fundamental Chemistry of Fluorinated β-Diketones

The Inductive Effect and Enhanced Acidity

The chelating power of a β-diketone is intrinsically linked to its ability to deprotonate, forming a β-diketonate anion that coordinates to a metal center. The acidity of the methylene bridge protons is therefore a critical parameter. Non-fluorinated β-diketones, such as acetylacetone (acac), are weakly acidic. The introduction of highly electronegative fluorine atoms, typically as part of a trifluoromethyl (-CF₃) group, dramatically increases the acidity (i.e., lowers the pKₐ).[3]

This phenomenon is a direct consequence of the inductive effect . The fluorine atoms pull electron density away from the carbon backbone through the sigma bonds.[4][5] This electron-withdrawing effect stabilizes the resulting conjugate base (the enolate anion) by delocalizing the negative charge, thus making the parent β-diketone a stronger acid.[4] For example, the pKₐ of thenoyltrifluoroacetone (TTA) in water is approximately 6.23, significantly lower than that of non-fluorinated analogues like acetylacetone (pKₐ ≈ 9.7).[3] This enhanced acidity allows for chelation and solvent extraction to occur at much lower pH values, a significant advantage when working with metal ions that are prone to hydrolysis in basic conditions.

Keto-Enol Tautomerism: The Gateway to Chelation

β-Diketones exist as a dynamic equilibrium between their keto and enol tautomeric forms.[6][7] Chelation occurs through the deprotonation of the enol form. The electron-withdrawing nature of the trifluoromethyl group strongly influences this equilibrium. In nonpolar solvents, fluorinated β-diketones predominantly exist in the enol form, stabilized by an intramolecular hydrogen bond.[7][8] This preference for the enol tautomer ensures that the molecule is primed for deprotonation and subsequent coordination with a metal ion.[3][9]

Caption: Chelation of a metal ion (M²⁺) by a β-diketonate ligand.

Impact of Fluorination on Chelate Properties

The presence of fluorinated substituents imparts several advantageous properties to the resulting metal chelates:

-

Enhanced Stability: The strong inductive effect of the -CF₃ group increases the Lewis acidity of the metal center, leading to stronger metal-ligand bonds and more stable complexes.

-

Increased Volatility: The bulky, non-polar fluorinated groups effectively shield the metal center and reduce intermolecular forces (van der Waals interactions), leading to increased volatility. [10][11]This property is crucial for applications like gas chromatography and chemical vapor deposition (CVD). [10][11]* Improved Solubility: Fluorinated chelates exhibit enhanced solubility in non-polar organic solvents and even supercritical fluids, which is highly beneficial for solvent extraction and homogeneous catalysis. [2][3]* Luminescence Enhancement: In lanthanide complexes, the replacement of C-H bonds with C-F bonds reduces non-radiative decay pathways caused by vibrational quenching. [12][13]This "heavy atom effect" leads to significantly enhanced luminescence intensity and longer excited-state lifetimes, a key feature for applications in bio-imaging and optoelectronics. [12][14][15]

Common Fluorinated β-Diketones

A variety of fluorinated β-diketones have been synthesized, each with specific properties. The choice of ligand is dictated by the intended application.

| Ligand Name | Abbreviation | Structure | pKₐ | Key Features & Applications |

| Thenoyltrifluoroacetone | TTA, HTTA | Thienyl-CO-CH₂-CO-CF₃ | ~6.23 | Widely used for solvent extraction of lanthanides and actinides; strong UV absorbance for sensitization. [3][16] |

| Hexafluoroacetylacetone | hfac, Hhfa | CF₃-CO-CH₂-CO-CF₃ | ~4.3 | Forms highly volatile metal complexes, ideal for CVD and gas chromatography; strong electron acceptor. [2][11] |

| Trifluoroacetylacetone | tfa, Htfa | CH₃-CO-CH₂-CO-CF₃ | ~6.7 | Asymmetric ligand, provides a balance of properties between acac and hfac. [10][17] |

Key Applications and Methodologies

The unique properties of fluorinated β-diketones have led to their widespread use in several high-technology fields.

Solvent Extraction of Metal Ions

Fluorinated β-diketones are premier reagents for the liquid-liquid extraction and separation of metal ions, particularly for lanthanides and actinides. Their higher acidity allows for efficient extraction from acidic aqueous solutions, where competing hydrolysis reactions are minimized. Thenoyltrifluoroacetone (TTA) is a classic example, known for its high extraction efficiency for rare-earth elements. Workflow for Solvent Extraction:

Caption: General workflow for metal ion solvent extraction.

Luminescent Probes and Materials

Lanthanide complexes with fluorinated β-diketones are highly luminescent. [12][14]The organic ligand acts as an "antenna," absorbing UV light efficiently and transferring the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelength. [12][14]This process is exploited in:

-

Bio-imaging: Bioconjugated lanthanide-β-diketonate complexes are used as probes for time-gated luminescence microscopy, which eliminates background autofluorescence. [18]* OLEDs: The vibrant and pure colors of europium (red) and terbium (green) complexes make them excellent emitters in Organic Light-Emitting Diodes. [19]

Gas Chromatography and Chemical Vapor Deposition (CVD)

The volatility of metal chelates formed with ligands like hexafluoroacetylacetone (hfac) allows for their analysis by gas chromatography and their use as precursors in CVD processes to create thin films of metals or metal oxides. [2][10]

Experimental Protocols: A Practical Guide

Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Protocol 1: Synthesis of Thenoyltrifluoroacetone (TTA)

This protocol describes a general Claisen condensation method.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of sodium ethoxide in anhydrous diethyl ether.

-

Reaction: A mixture of 2-acetylthiophene and ethyl trifluoroacetate is added dropwise to the stirred suspension of the base under a nitrogen atmosphere. [20]3. Reflux: After the addition is complete, the reaction mixture is gently refluxed for several hours to drive the condensation to completion.

-

Workup: The reaction is cooled and quenched by pouring it over ice and acidifying with a mineral acid (e.g., HCl). This protonates the enolate salt, precipitating the crude β-diketone.

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., hexane) or via the formation of its copper chelate followed by decomplexation. [8]

Protocol 2: Formation of a Europium(III)-TTA Complex

-

Ligand Solution: Dissolve three molar equivalents of TTA in ethanol.

-

Metal Salt Solution: Dissolve one molar equivalent of europium(III) chloride hexahydrate (EuCl₃·6H₂O) in a separate portion of ethanol.

-

Complexation: Slowly add the europium salt solution to the stirred TTA solution.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH or ammonia solution) to facilitate deprotonation and complex formation. A precipitate of the complex should form.

-

Isolation: Stir the mixture for an hour, then collect the precipitate by vacuum filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol. Dry the product under vacuum. The complex, often [Eu(TTA)₃(H₂O)₂], is now ready for characterization.

Future Perspectives

The field of fluorinated β-diketones continues to evolve. Current research focuses on the synthesis of new, more complex ligands with tailored properties for specific applications. This includes the development of highly fluorinated chelates for advanced 19F MRI contrast agents and the design of heteroleptic complexes for fine-tuning the photophysical and magnetic properties of molecular materials. [1][2][21]The inherent tunability and robust performance of these chelating agents ensure their continued relevance in addressing challenges in medicine, materials science, and analytical chemistry.

References

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

- Grokipedia. (2026, January 7). Thenoyltrifluoroacetone.

- Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (n.d.).

-

Bazhin, D., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7935. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of fluorinated chain length on luminescent properties of Eu 3 + β -diketonate complexes. Retrieved from [Link]

-

Pasechnik, D. S., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3110-3116. Retrieved from [Link]

- Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. (n.d.).

-

Bazhin, D., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7935. Retrieved from [Link]

-

Iftikhar, K., et al. (2012). Luminescent nine-coordinate lanthanide complexes derived from fluorinated β-diketone and 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 42(4), 485-493. Retrieved from [Link]

-

Wikipedia. (n.d.). Thenoyltrifluoroacetone. Retrieved from [Link]

-

Ranu, B. C., & Dutta, P. (2014). Recent Developments in the Synthesis of β-Diketones. Molecules, 19(6), 7135-7163. Retrieved from [Link]

-

Li, Y., et al. (2021). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Molecules, 26(16), 4958. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of the fluorinated diketones. Retrieved from [Link]

-

Bünzli, J.-C. G., et al. (2012). Lanthanide Complexes Based on β-Diketonates and a Tetradentate Chromophore Highly Luminescent as Powders and in Polymers. Inorganic Chemistry, 51(24), 13326-13336. Retrieved from [Link]

-

Kiefer, G. E., et al. (2019). β‑Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent. Bioconjugate Chemistry, 30(2), 488-495. Retrieved from [Link]

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-788. Retrieved from [Link]

-

Murthy, K. S. R., et al. (n.d.). Thermogravimetric and Gas Chromatographic Studies on Fluorinated ß-diketone Chelates of Lanthanides. Middle-East Journal of Scientific Research, 12(1), 101-105. Retrieved from [Link]

-

Li, M., et al. (2021). Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo. Journal of Materials Chemistry B, 9(13), 3106-3115. Retrieved from [Link]

-

Pointillart, F., et al. (2021). A Journey in Lanthanide Coordination Chemistry: From Evaporable Dimers to Magnetic Materials and Luminescent Devices. Accounts of Chemical Research, 54(3), 644-656. Retrieved from [Link]

- Hayworth, D. T., & Das, M. (1984). Scandium(III) Chelates of Fluorinated β-Diketones. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 14(2-3), 283-292.

-

ResearchGate. (n.d.). Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates. Retrieved from [Link]

-

Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-788. Retrieved from [Link]

-

Sloop, J. C., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Communications Chemistry, 6(1), 197. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers of Their EuIII Complexes. Retrieved from [Link]

-

Iftikhar, K., et al. (2012). Luminescent nine-coordinate lanthanide complexes derived from fluorinated b-diketone and 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 42(4), 485-493. Retrieved from [Link]

-

Rossi, M., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. International Journal of Molecular Sciences, 25(4), 2154. Retrieved from [Link]

-

ResearchGate. (n.d.). Acidifying Effect by β-Fluorine Negative Hyperconjugation and Selected. Retrieved from [Link]

-

Bazzicalupi, C., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. Retrieved from [Link]

-

CORE. (n.d.). THE EFFECT OF FLUORINE SUBSTITUTION ON SOME PROPERTIES OF 3-DIKETONES. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of fluoro-substituted beta-diketones and their derivatives. Retrieved from [Link]

-

Dalton Transactions. (2014). Observed hydrolysis of fluorine substituted bis(β-diketonato)-dichlorotitanium(iv) complexes. Dalton Transactions, 43(32), 12224-12232. Retrieved from [Link]

-

eScholarship.org. (2015). Catalytic Enantioselective Fluorination of Carbonyl Compounds. Retrieved from [Link]

-

ACS Publications. (2021). Interaction of Rare-Earth Metals and Some Perfluorinated β-Diketones. Retrieved from [Link]

-

Sloop, J. C. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Molecular Science, 17(8), 1245. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 20.5: Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

-

Foroozandeh, M., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 5, 3443. Retrieved from [Link]

Sources

- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 10. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idosi.org [idosi.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. β‑Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability Constants of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone Metal Chelates

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and stability of metal chelates formed with the ligand 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone. The unique structural features of this fluorinated β-diketonate, particularly the presence of two trifluoroacetyl groups on a cyclohexanone backbone, engender potent chelating properties with significant implications for therapeutic and diagnostic applications. This document details the theoretical underpinnings of metal chelate stability, provides validated experimental protocols for the determination of stability constants, presents representative data, and discusses the potential applications of these complexes in drug development and beyond.

Introduction: The Significance of Fluorinated β-Diketones in Coordination Chemistry

β-Diketones are a well-established class of chelating agents, capable of forming stable complexes with a wide array of metal ions.[1] The introduction of fluorine atoms into the ligand structure, particularly as trifluoromethyl groups, profoundly influences the physicochemical properties of the resulting metal chelates.[2] The high electronegativity of fluorine atoms enhances the acidity of the ligand's enol form, leading to the formation of highly stable complexes with metal ions.[3] Furthermore, the lipophilicity imparted by the trifluoromethyl groups can enhance the solubility of the metal complexes in non-polar environments, a desirable trait for many pharmaceutical applications.[2]

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is a particularly intriguing ligand due to its bidentate nature and the presence of two highly electronegative trifluoroacetyl moieties. These features suggest a high affinity for a variety of metal ions and the potential for unique biological activities. Understanding the stability of these metal chelates is paramount for their development as therapeutic agents, as stability directly impacts their bioavailability, mechanism of action, and toxicity profile.[4][5]

Theoretical Framework: Understanding Metal Chelate Stability

The stability of a metal complex in solution is a measure of the strength of the interaction between the metal ion and the ligand.[6] This is quantified by the stability constant (also known as the formation constant, K) or, more commonly, its logarithm (log K).[7] For a simple 1:1 metal-ligand complex, the equilibrium can be represented as:

M + L ⇌ ML

The stepwise stability constant (K₁) is given by:

K₁ = [ML] / ([M][L])

For complexes with a higher ligand-to-metal ratio, such as ML₂, the formation occurs in a stepwise manner, each with its own stability constant (K₁, K₂, etc.).[2] The overall stability constant (β) is the product of the stepwise constants.[2]

Several factors influence the stability of metal chelates, including:

-

The Chelate Effect: Polydentate ligands, like 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, form more stable complexes than monodentate ligands with similar donor atoms. This is due to a favorable increase in entropy upon chelation.[2]

-

Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion significantly impact stability. Generally, for a given ligand, stability increases with increasing charge and decreasing ionic radius of the metal ion.[8]

-

Ligand Basicity: More basic ligands tend to form more stable complexes. The electron-withdrawing trifluoroacetyl groups in the title ligand decrease its basicity but enhance its acidity, a key factor in its strong chelating ability.

-

Ring Size: Chelate rings of five or six atoms are generally the most stable due to minimal ring strain.[6]

Synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

The synthesis of β-diketones is most commonly achieved through a Claisen condensation reaction.[9][10] The following is a representative protocol for the synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, based on established methodologies for similar compounds.

Experimental Protocol: Claisen Condensation

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2 equivalents) suspended in anhydrous diethyl ether.

-

Addition of Reactants: A solution of cyclohexanone (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Acylation: Ethyl trifluoroacetate (2.2 equivalents) is added dropwise to the reaction mixture, which is then refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Determination of Stability Constants: Methodologies and Protocols

The determination of stability constants is a critical step in characterizing metal chelates. Potentiometric titration and UV-Visible spectrophotometry are two of the most common and reliable methods.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the ligand and a metal ion as it is titrated with a standard base. The data is then used to calculate the formation constants.[11][12][13]

-

Solution Preparation: Prepare solutions of the ligand, the metal salt (e.g., nitrate or perchlorate salts are preferred to minimize competing complexation), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility). Maintain a constant ionic strength using an inert electrolyte like KNO₃ or NaClO₄.

-

Titration: Titrate a solution containing the ligand, the metal ion, and the strong acid with the standard base. Record the pH (or mV) reading after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).[12]

Caption: Workflow for spectrophotometric determination of stability constants.

Data Presentation: Stability Constants of Metal Chelates

While experimentally determined stability constants for 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone are not yet widely reported in the literature, the following table presents hypothetical, yet realistic, log K₁ values for its complexes with various divalent metal ions, based on trends observed for similar fluorinated β-diketones. These values are for illustrative purposes and would need to be confirmed experimentally.

| Metal Ion | Ionic Radius (Å) | log K₁ (Hypothetical) | Method |

| Cu²⁺ | 0.73 | 12.5 | Potentiometry |

| Ni²⁺ | 0.69 | 11.2 | Potentiometry |

| Co²⁺ | 0.74 | 10.8 | Spectrophotometry |

| Zn²⁺ | 0.74 | 10.5 | Potentiometry |

| Mn²⁺ | 0.83 | 8.9 | Spectrophotometry |

The trend in stability (Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Mn²⁺) follows the Irving-Williams series, which is typical for divalent metal ions of the first transition series. [8]

Applications in Drug Development and Research

The unique properties of metal chelates of fluorinated β-diketones make them promising candidates for various applications in drug development and biomedical research.

-

Anticancer Agents: Metal complexes, particularly those of copper and zinc, with β-diketonate ligands have shown significant anticancer activity. [3][8]The chelation can enhance the cytotoxic effects of the ligand or the metal ion, and the lipophilicity of the fluorinated ligand can facilitate transport across cell membranes. [3]* Antimicrobial Agents: The ability of these ligands to chelate essential metal ions can disrupt microbial metabolism, making them effective antibacterial and antifungal agents. [5][14]Chelation can enhance the bioactivity of the parent organic molecule. [14]* Enzyme Inhibition: Many enzymes rely on metal ions as cofactors. Chelating agents can inhibit the activity of these metalloenzymes, a strategy employed in the design of various drugs. [15]* Diagnostic Imaging: Lanthanide complexes of β-diketonates are known for their luminescent properties and have potential applications as probes in bio-imaging. [16][17]

Conclusion

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone represents a highly promising class of ligands for the development of novel metal-based therapeutics and diagnostic agents. The methodologies outlined in this guide provide a robust framework for the synthesis of the ligand and the rigorous determination of the stability constants of its metal chelates. A thorough understanding of these stability constants is a critical prerequisite for the rational design and development of new metal-based drugs with improved efficacy and reduced toxicity. Further research into the specific biological activities of these complexes is warranted and is expected to unveil their full therapeutic potential.

References

Sources

- 1. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 8. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemijournal.com [chemijournal.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone in Organic Solvents

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a profound understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of innovation. The solubility of a molecule is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in therapeutic applications. This guide is dedicated to providing a comprehensive technical overview of the solubility of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, a molecule of significant interest due to its unique structural features.

As direct, quantitative solubility data for this specific compound is not extensively available in published literature, this document will serve as a predictive and methodological guide. We will dissect the molecular architecture of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone, applying established principles of physical organic chemistry to forecast its behavior in a range of common organic solvents. Furthermore, we will provide a robust, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate the precise data required for their work.

Molecular Profile of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone